

Topic: Synthesis Pathways for Roxadustat and Related Compounds

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Roxadustat Impurity 2

CAS No.: 1421312-36-8

Cat. No.: B1455046

[Get Quote](#)

Abstract

Roxadustat (FG-4592) is a first-in-class, orally administered inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase, representing a significant advancement in the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Its mechanism of action involves stabilizing HIF, a key transcription factor, which stimulates erythropoiesis and improves iron metabolism.[3][4] The chemical structure of Roxadustat, N-[(4-hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine, is centered around a highly substituted isoquinoline core.[5][6] The efficient and scalable synthesis of this core has been a primary focus of process chemistry research. This guide provides an in-depth analysis of the pivotal synthetic strategies developed for Roxadustat, from the initial multi-step routes to more recent, optimized, and scalable processes. We will dissect the causality behind key experimental choices, provide detailed protocols, and present comparative data to offer field-proven insights for drug development professionals.

Introduction: The Therapeutic Rationale and Core Synthetic Challenge

Roxadustat's therapeutic efficacy stems from its ability to mimic the body's response to hypoxia. Under normal oxygen levels (normoxia), HIF- α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their degradation.[5] Roxadustat inhibits these

enzymes, allowing HIF- α to accumulate, translocate to the nucleus, and activate genes involved in erythropoiesis, including erythropoietin (EPO).[3][5]

The central challenge in synthesizing Roxadustat lies in the regioselective construction of its functionalized isoquinoline backbone: a 4-hydroxy, 1-methyl, 7-phenoxy, 3-carbonylglycine substituted system. Early syntheses were often lengthy and required challenging purification steps, hindering large-scale production.[7] Subsequent innovations have focused on improving efficiency, reducing step count, and eliminating the need for chromatography.

Foundational Synthesis: The Original FibroGen Route

The initial synthesis of Roxadustat, outlined in patent literature (WO2004108681), established the feasibility of constructing the core structure but was characterized by a high step count (over 10 steps).[1][7][8] This pathway served as a crucial benchmark for future process optimization.

A key sequence in this route involves building the isoquinoline system from a substituted phthalic acid derivative. The general logic involves forming a phthalimide with glycine, followed by a series of transformations to construct the second ring of the isoquinoline core.[1]



[Click to download full resolution via product page](#)

Caption: Simplified logic of the early multi-step Roxadustat synthesis.

While groundbreaking, the complexity and cost of this route necessitated the development of more efficient alternatives for industrial-scale manufacturing.[9]

A Scalable, Chromatography-Free Synthesis (Zentiva Route)

A significant advancement in Roxadustat synthesis was reported by Píša, Rádl, and colleagues, detailing a five-step, chromatography-free process with a 39% overall yield.[7] This route exemplifies modern process chemistry, focusing on robust reactions, crystalline intermediates, and telescoped steps to maximize efficiency.

Synthetic Strategy Overview

The key innovation of this pathway is the elegant construction of the isoquinoline ring via a cyclocondensation reaction from a carefully designed oxazole precursor. This approach significantly shortens the synthesis compared to earlier methods.[7]



[Click to download full resolution via product page](#)

Caption: The scalable five-step synthesis of Roxadustat by Zentiva.[7]

Step-by-Step Experimental Protocol and Rationale

This protocol is adapted from the publication by O. Píša et al. in Organic Process Research & Development.[7]

Step 1: Synthesis of 2-Bromo-4-phenoxybenzoic acid (B)

- Protocol: 2-Bromo-4-fluorobenzoic acid (A) is reacted with phenol (1.04 equiv) and potassium carbonate (1.25 equiv) in DMSO at 110 °C for 20 hours. Following the ether synthesis, aqueous KOH is added, and the mixture is heated to 80 °C for 1 hour to ensure complete saponification of any methyl ester starting material impurity. The product is isolated by acidification with HCl to pH 2, yielding white crystals.
- Causality: Using DMSO as a polar aprotic solvent facilitates the S_NAr reaction. The subsequent hydrolysis step is a robust method to ensure the product is the desired

carboxylic acid, which is crucial for the next step. This step achieves a high yield (98%) and purity (>99.6% LCAP).[7]

Step 2: Synthesis of Ethyl 2-(2-bromo-4-phenoxyphenyl)-4-oxazolecarboxylate (D)

- Protocol: The carboxylic acid (B) is activated with CDI (1.1 equiv) in acetonitrile. Ethyl isocynoacetate (C, 1.1 equiv) and DBU (1.1 equiv) are then added, and the reaction proceeds at room temperature for 6 hours. The product is crystallized from tert-amyl alcohol after pH adjustment.
- Causality: This is a modified Van Leusen reaction. CDI is a safe and effective activating agent for the carboxylic acid. DBU acts as a non-nucleophilic base to facilitate the condensation and subsequent cyclization to form the oxazole ring. Crystallization provides a high-purity intermediate (99.1% LCAP) with a good yield (74%).[7]

Step 3 & 4: Heck Reaction and Cyclocondensation to form the Isoquinoline Core (H)

- Protocol: The bromo-oxazole (D) is reacted with n-butyl vinyl ether (E, 3.5 equiv) using a palladium acetate/DPEPhos catalyst system and DIPEA as the base in DMF at 120 °C. The resulting crude intermediate (F) is not isolated. Instead, the solvent is exchanged, and the intermediate is treated with concentrated HCl in ethanol at 60 °C for 12 hours. This single pot operation hydrolyzes the enol ether and the oxazole ring, liberating the requisite functional groups which then undergo in-situ cyclocondensation to form the isoquinoline (H). The product is crystallized from isopropanol.
- Causality: This is the key strategic sequence. A Heck reaction introduces the vinyl group. Telescoping the reaction directly into an acid-catalyzed hydrolysis and cyclocondensation is highly efficient. The acidic conditions simultaneously deprotect the latent acetyl and α -amino ester functionalities from the precursor (F), which then spontaneously form the stable isoquinoline aromatic system. This sequence yields the core structure (H) in 54.5% yield over two steps from intermediate D.[7]

Step 5: Final Amidation and Saponification to Roxadustat

- Protocol: The isoquinoline ester (H) is reacted with glycine (1.2 equiv) and DBU (2.0 equiv) in acetonitrile at 62 °C for 6 hours. The reaction mixture is then acidified with HCl to pH 3 to precipitate the final product, Roxadustat.

- Causality: DBU is used as a base to facilitate the nucleophilic attack of glycine on the ester, forming the final amide bond. The direct use of glycine avoids the need for a separate ester hydrolysis step at the end, simplifying the final workup. This step is highly efficient, yielding Roxadustat in 96% yield.[7]

Quantitative Data Summary

Step	Product	Starting Material	Scale (mol)	Yield (%)	Purity (LCAP)
1	2-Bromo-4-phenoxybenzoic acid (B)	Compound A	2.02	98	>99.6%
2	Oxazole intermediate (D)	Compound B	1.71	74	99.1%
3/4	Isoquinoline core (H)	Compound D	1.25	54.5	99.7%
5	Roxadustat	Compound H	0.62	96	99.6%
Overall	Roxadustat	Compound A	~39	99.6%	

Table adapted from Píša et al., 2022.[7]

Alternative Synthetic Strategies from Patent Literature

The quest for optimal synthesis has led to the exploration of various other pathways, often disclosed in patents. These routes provide alternative disconnections and starting materials.

Synthesis from p-Phenoxy Phenol

One patented method builds the core by starting with a commercially available phenol and constructing the isoquinoline ring through a different series of reactions.[10]

- Strategy: This route (CN109776415B) begins with p-phenoxy phenol, which undergoes a Fries rearrangement to install an acetyl group. This is followed by condensation with methyl carbazate, oxidation, and reaction with glycine methyl ester to form an imine, which is then cyclized with a strong base to yield the isoquinoline core.[10]



[Click to download full resolution via product page](#)

Caption: Key transformations in the synthesis starting from p-phenoxy phenol.[10]

- Rationale: This approach avoids halogenated starting materials like 2-bromo-4-fluorobenzoic acid. The Fries rearrangement is a classic method for installing acyl groups on a phenol ring, setting the stage for the subsequent cyclization. The advantage lies in the potentially lower cost and different impurity profile of the raw materials.[10]

Synthesis from Tyrosine

Another innovative approach utilizes a readily available chiral starting material, tyrosine, to construct the Roxadustat molecule.[11]

- Strategy: Patent CN104892509A describes a process where tyrosine undergoes esterification and etherification, followed by cyclization and dehydrogenation to form the aromatic isoquinoline ring. Subsequent oxidative rearrangement and acylation complete the synthesis.[11]
- Rationale: Using a natural amino acid as a starting material can be an economical and sustainable approach. This pathway leverages the inherent structure of tyrosine to build a significant portion of the final molecule, representing a convergent and potentially efficient strategy.[11]

Conclusion

The synthesis of Roxadustat has evolved significantly from its initial discovery. The journey from lengthy, multi-step patent routes to the elegant, scalable, and chromatography-free process developed by Zentiva highlights key principles of modern pharmaceutical process

development. The primary focus has been on the strategic construction of the core 4-hydroxy-1-methyl-7-phenoxy-isoquinoline ring. While the Zentiva route stands out for its efficiency and industrial applicability, alternative pathways starting from different raw materials like p-phenoxy phenol or tyrosine demonstrate the continued innovation in the field, offering diverse solutions to the synthetic challenges posed by this important therapeutic agent. For researchers and drug development professionals, understanding these varied approaches provides a robust toolkit for designing syntheses for Roxadustat and its future analogs.

References

- Píša, O., et al. (2021). A Scalable Synthesis of Roxadustat (FG-4592). ResearchGate. Available at: [\[Link\]](#)
- New Drug Approvals. (2016). Roxadustat, ASP 1517, FG 4592. New Drug Approvals. Available at: [\[Link\]](#)
- Google Patents. (CN104892509A). Preparation method of Roxadustat.
- Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. ResearchGate. Available at: [\[Link\]](#)
- Google Patents. (CN109776415B). Preparation method of Roxadustat intermediate.
- Mahajan, R., et al. (2023). A critical review of Roxadustat formulations, solid state studies, and analytical methodology. ScienceDirect. Available at: [\[Link\]](#)
- Píša, O., et al. (2021). A Scalable Synthesis of Roxadustat (FG-4592). ACS Publications. Available at: [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Roxadustat. PubChem Compound Database. Available at: [\[Link\]](#)
- Google Patents. (EP3712130A1). Method for synthesis of roxadustat and intermediate compounds thereof.
- Wang, Y., et al. (2018). Synthesis of 5-phenoxyisobenzofuran-1(3H)-one as a Key Intermediate of the Drug Roxadustat. ResearchGate. Available at: [\[Link\]](#)

- Google Patents. (EP3305769A1). Method for preparation of (7-phenoxy-4-hydroxy-1-methyl-isoquinoline-3-carbonyl)-glycine (roxedustat) and its intermediates based on simultaneous opening of oxazolic ring, fission of ether and creation of imine.
- Chen, N., et al. (2022). Roxadustat: Do we know all the answers?. PubMed Central. Available at: [\[Link\]](#)
- Google Patents. (WO2021020998A1). Method for producing roxadustat.
- National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate. PubChem Compound Database. Available at: [\[Link\]](#)
- Wu, Y-C., et al. (2021). Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents. National Institutes of Health. Available at: [\[Link\]](#)
- Chen, Y., et al. (2024). Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1 α /P53/P21 pathway. Frontiers in Endocrinology. Available at: [\[Link\]](#)
- Pharmaffiliates. (n.d.). (4-Hydroxy-1-methyl-7-phenoxy-5,6,7,8-tetrahydroisoquinoline-3-carbonyl)glycine. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. EP3305769A1 - Method for preparation of \(7-phenoxy-4-hydroxy-1-methyl-isoquinoline-3-carbonyl\)-glycine \(roxedustat\) and its intermediates based on simultaneous opening of oxazolic ring, fission of ether and creation of imine - Google Patents \[patents.google.com\]](#)
- [2. Roxadustat: Do we know all the answers? - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. selleckchem.com \[selleckchem.com\]](#)
- [4. pubs.acs.org \[pubs.acs.org\]](#)

- [5. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. N-\[\(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl\)carbonyl\]glycine \[lgcstandards.com\]](#)
- [7. Thieme E-Journals - Synfacts / Abstract \[thieme-connect.com\]](#)
- [8. WO2021020998A1 - Method for producing roxadustat - Google Patents \[patents.google.com\]](#)
- [9. newdrugapprovals.org \[newdrugapprovals.org\]](#)
- [10. CN109776415B - Preparation method of Roxadustat intermediate - Google Patents \[patents.google.com\]](#)
- [11. CN104892509A - Preparation method of Roxadustat - Google Patents \[patents.google.com\]](#)
- [To cite this document: BenchChem. \[Topic: Synthesis Pathways for Roxadustat and Related Compounds\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1455046#synthesis-pathways-for-roxadustat-related-compounds\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

